molecular formula C6H5NO2S B102364 3-Mercaptoisonicotinic acid CAS No. 18103-75-8

3-Mercaptoisonicotinic acid

Cat. No.: B102364
CAS No.: 18103-75-8
M. Wt: 155.18 g/mol
InChI Key: FRRCVAYPJRENEV-UHFFFAOYSA-N
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Description

Historical Context and Early Synthetic Endeavors for Mercaptoisonicotinic Acid Derivatives

The precise historical documentation of the first synthesis of 3-mercaptoisonicotinic acid is not prominently detailed in singular reports. However, its synthetic origins can be understood within the broader development of methods for preparing mercaptopyridines and their carboxylic acid derivatives. Early syntheses of related compounds, such as 2-mercaptopyridine (B119420) reported in 1931, often involved the reaction of a corresponding chloropyridine with a sulfide (B99878) source like calcium hydrogen sulfide.

For the synthesis of mercaptonicotinic acid isomers, including the this compound variant, established principles of aromatic chemistry suggest logical synthetic pathways. A primary route involves the nucleophilic substitution of a suitable leaving group, typically a halogen, from the pyridine (B92270) ring. The synthesis of the precursor, 3-chloroisonicotinic acid, is therefore a critical step. chemimpex.com This intermediate allows for the introduction of the thiol group through reaction with a sulfur nucleophile.

Another classical and powerful method for introducing a variety of functional groups onto an aromatic ring is through a diazonium salt intermediate. This pathway would commence with 3-aminoisonicotinic acid. chemimpex.com The synthesis of this amino precursor has been achieved starting from 4-pyridinecarboxylic acid (isonicotinic acid) through a bromination step followed by amination. siliconeoil.com.cn The amino group of 3-aminoisonicotinic acid can then be converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. iitk.ac.inbyjus.com This highly reactive diazonium intermediate can subsequently be reacted with a sulfur-containing reagent to yield the target this compound. The use of this compound hydrazide in later synthetic work to produce thiazolo[5,4-c]pyridines implies the pre-existence and accessibility of the parent acid through such established methods. thermofishersci.in

Structural Significance within the Pyridine-Carboxylic Acid Class

This compound belongs to the family of pyridine-carboxylic acids, which are derivatives of pyridine with a single carboxylic acid substituent. The parent structures are categorized into three isomers based on the position of the carboxyl group: picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4). This compound is therefore a substituted derivative of isonicotinic acid.

The structural significance of this compound lies in the interplay of its three key components: the pyridine ring, the carboxylic acid group, and the mercapto (thiol) group.

Pyridine Ring: The nitrogen atom in the aromatic pyridine ring makes the system electron-deficient compared to benzene. This influences the acidity of the carboxylic proton and the nucleophilicity of the ring itself. The nitrogen atom also provides a coordination site for metal ions.

Carboxylic Acid Group: This functional group imparts significant polarity to the molecule and is a primary site for forming salts, esters, and amides. Crucially, it acts as a powerful coordinating agent for metal ions, enabling the formation of metal-organic frameworks and coordination polymers. pearson.com

Mercapto Group (-SH): The thiol group is a key player in the compound's reactivity. It is a potent nucleophile and can be readily oxidized to form disulfide bonds (-S-S-), a reaction that can be used to link molecules together. The thiol group is also an excellent ligand for a wide range of soft and borderline metal ions, such as copper(I), silver(I), and zinc(II).

The presence of both a carboxylic acid and a thiol group on the same pyridine scaffold makes this compound a bifunctional, and potentially trifunctional (including the pyridine nitrogen), ligand. This allows it to act as a versatile linker in the construction of complex, multidimensional supramolecular structures.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name 3-Sulfanylpyridine-4-carboxylic acid
CAS Number 18103-75-8 chemicalbook.com
Molecular Formula C₆H₅NO₂S chemicalbook.com
Molecular Weight 155.17 g/mol chemicalbook.com

Contemporary Research Challenges and Opportunities for this compound

The unique structural features of this compound and its isomers have opened up diverse avenues in modern chemical research, though not without challenges.

A primary challenge in working with mercaptonicotinic acids is the sensitivity of the thiol group to oxidation. Under atmospheric conditions or in certain pH ranges, the thiol can readily oxidize to form a disulfide. While this reactivity is exploited in some applications, it can also be an unintended side reaction, complicating synthesis and requiring careful handling and storage under inert atmospheres to maintain the compound's integrity.

Despite this, the research opportunities are vast and actively being explored:

Coordination Polymers and MOFs: A significant area of research involves using mercaptonicotinic acid isomers as ligands to build coordination polymers. For instance, various studies have detailed the synthesis of copper(I) and zinc(II) coordination polymers with mercaptonicotinic acid ligands. These materials exhibit interesting structural diversity, including 1D and 2D polymers, and possess potentially useful optical and electrical properties, such as semiconductivity.

Advanced Biomaterials: So-called "thiomers," which are polymers functionalized with thiol-containing molecules like mercaptonicotinic acid, are being developed as advanced biomaterials. By grafting mercaptonicotinic acid onto polymers like chitosan (B1678972), researchers have created materials with enhanced mucoadhesive properties. These thiomers are being investigated for oral drug delivery systems, as they can form disulfide bonds with mucus glycoproteins, increasing residence time and potentially enhancing drug absorption. A challenge in this area is the pH-dependent reactivity of some thiomers, although derivatives of 6-mercaptonicotinic acid have shown promise in overcoming this limitation. libretexts.orgorganic-chemistry.org

Nanotechnology and Surface Science: The thiol group provides a strong anchor to gold and other noble metal surfaces. This property is utilized in surface science and nanotechnology. For example, 2-mercaptonicotinic acid has been used to functionalize gold surfaces for creating self-assembled monolayers (SAMs) and as a component in Surface-Enhanced Raman Scattering (SERS) substrates for sensitive detection of various analytes.

The dual functionality of this compound continues to present exciting opportunities for designing novel functional materials, from catalytic metal-organic frameworks to sophisticated drug delivery vehicles and sensitive analytical platforms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-sulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-3-5(4)10/h1-3,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCVAYPJRENEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509756
Record name 3-Sulfanylpyridine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18103-75-8
Record name 3-Sulfanylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 3 Mercaptoisonicotinic Acid

Established Synthetic Pathways

The traditional routes to 3-mercaptoisonicotinic acid primarily involve the chemical modification of readily available precursors. These methods have been foundational in providing access to this important molecule.

Derivatization from 3-Hydroxyisonicotinic Acid Precursors

A common and established pathway to this compound involves the derivatization of 3-hydroxyisonicotinic acid. This transformation typically proceeds through a two-step sequence involving the activation of the hydroxyl group followed by nucleophilic substitution with a sulfur-containing reagent.

One well-documented approach is the conversion of the 3-hydroxy group into a more reactive leaving group, such as a tosylate or mesylate. The subsequent reaction with a sulfur nucleophile, for instance, sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, leads to the introduction of the thiol functionality at the 3-position of the isonicotinic acid scaffold. The reaction conditions for this displacement, including solvent and temperature, are critical for achieving high yields and minimizing side reactions.

Another strategy involves the direct thionation of 3-hydroxyisonicotinic acid using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This reaction directly converts the hydroxyl group into a thiol group. The efficiency of this transformation can be influenced by the reaction temperature and the stoichiometry of the thionating agent.

Cyclization Reactions of this compound Hydrazide Derivatives

The synthesis of this compound can also be achieved through the cyclization of its corresponding hydrazide derivatives. This pathway often involves the initial formation of this compound hydrazide, which can be prepared by reacting an ester of this compound with hydrazine (B178648) hydrate.

Advanced Synthetic Approaches

More contemporary methods for the synthesis of this compound focus on improving selectivity, efficiency, and the ability to introduce specific functionalities. These advanced approaches often employ modern catalytic systems and protecting group strategies.

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of mercapto-substituted isonicotinic acid isomers, including the 3-mercapto isomer, presents a significant synthetic challenge due to the multiple reactive positions on the pyridine (B92270) ring. Modern synthetic strategies often rely on directed ortho-metalation (DoM) reactions. In this approach, a directing group on the pyridine ring, such as a protected carboxylic acid or an amide, guides a strong base to deprotonate the adjacent C-H bond selectively. The resulting organometallic intermediate can then be trapped with an electrophilic sulfur source, such as elemental sulfur or a disulfide, to introduce the thiol group at the desired position.

Furthermore, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective formation of C-S bonds. For example, a halogenated isonicotinic acid precursor, such as 3-bromoisonicotinic acid, can be coupled with a thiolating agent in the presence of a suitable catalyst, typically based on palladium or copper, to afford this compound. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high regioselectivity and yield.

Investigation of Thiol-Protecting Group Strategies

Commonly used thiol-protecting groups include the trityl (Trt), acetamidomethyl (Acm), and various substituted benzyl (B1604629) groups. bachem.com The selection of a particular protecting group is dictated by its stability under different reaction conditions and the ease of its removal at the desired stage of the synthesis. For instance, the trityl group is labile under acidic conditions, while the acetamidomethyl group is typically removed using mercury(II) or iodine. The development of orthogonal protecting group strategies, where different protecting groups can be removed selectively in the presence of others, is an active area of research and is highly valuable for the synthesis of more complex molecules derived from this compound. d-nb.info

Optimization of Reaction Conditions and Yield Efficiency

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts. nih.gov

For instance, in the derivatization of 3-hydroxyisonicotinic acid, the choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the nucleophilic substitution reaction. thieme-connect.com The temperature profile of the reaction is also critical; while higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts.

In transition-metal-catalyzed cross-coupling reactions, the optimization of the catalyst system, including the metal precursor, the ligand, and any additives, is essential for maximizing the yield and turnover number. High-throughput screening techniques are increasingly being employed to rapidly identify the optimal reaction conditions from a large parameter space.

Stereochemical Considerations in the Synthesis of this compound Analogues

The primary stereochemical challenge in the synthesis of analogues of this compound lies in the creation of one or more stereocenters with a defined configuration. A stereocenter is a carbon atom bonded to four different groups, leading to the possibility of non-superimposable mirror images known as enantiomers. The biological effects of enantiomers can differ significantly, with one being therapeutically active while the other may be inactive or even toxic. Consequently, synthetic strategies must be designed to selectively produce the desired stereoisomer.

The introduction of a substituent onto the pyridine ring or on a side chain of a this compound derivative can generate a chiral molecule. For instance, the alkylation or arylation of the sulfur atom or the pyridine ring can create a stereocenter. Similarly, modifications of the carboxylic acid group or the introduction of substituents at other positions on the pyridine ring can also lead to chiral analogues.

Several general approaches in asymmetric synthesis can be theoretically applied to control the stereochemistry of this compound analogues. These include:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereoselectivity of a reaction, leading to the preferential formation of one enantiomer over the other. This is often a more efficient method as a small amount of the catalyst can generate a large quantity of the chiral product.

Chiral Pool Synthesis: This strategy employs a readily available and enantiomerically pure natural product as a starting material, which already contains the desired stereochemical information.

While specific research detailing the stereoselective synthesis of this compound analogues is limited in publicly available literature, the principles of asymmetric synthesis provide a framework for how such challenges could be addressed. For example, the asymmetric reduction of a ketone precursor to a this compound analogue could establish a chiral alcohol. Alternatively, the enantioselective addition of a nucleophile to an imine derived from a this compound derivative could create a chiral amine.

The following table outlines some hypothetical chiral analogues of this compound and the potential stereochemical challenges associated with their synthesis.

Compound NameStructureKey Stereochemical Challenge
(R)-3-(1-aminoethyl)isonicotinic acid(Structure not available)Creation of the stereocenter at the carbon bearing the amino group.
(S)-3-(benzylsulfinyl)isonicotinic acid(Structure not available)Control of the stereochemistry at the chiral sulfur atom.
(2R,4S)-2-methyl-3-mercaptoisonicotinic acid(Structure not available)Diastereoselective synthesis to control the relative and absolute stereochemistry of the two stereocenters on the pyridine ring.

Table 1: Hypothetical Chiral Analogues of this compound and Associated Stereochemical Challenges

Advanced Spectroscopic and Structural Characterization of 3 Mercaptoisonicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. For 3-mercaptoisonicotinic acid, both ¹H and ¹³C NMR provide a unique fingerprint that allows for its unambiguous differentiation from other isomers, such as 2-mercaptonicotinic acid and 6-mercaptonicotinic acid.

In the ¹H NMR spectrum of this compound, three distinct signals are expected in the aromatic region corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine (B92270) ring. The proton at C-2 should appear as a singlet, while the protons at C-5 and C-6 would present as a pair of doublets due to ortho-coupling. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating character of the mercapto group. Additionally, broad singlets corresponding to the labile protons of the carboxylic acid (-COOH) and thiol (-SH) groups are anticipated, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the molecule. The carbon of the carboxyl group will appear significantly downfield (typically >165 ppm). The carbons directly attached to the electronegative nitrogen and the substituent groups (C-2, C-3, C-4, C-6) will have characteristic shifts that can be predicted and distinguished from the remaining C-5 carbon.

Isomeric differentiation is straightforward using NMR. For instance, 2-mercaptonicotinic acid would display a different splitting pattern in its ¹H NMR spectrum, with three mutually coupled protons in the aromatic region, typically as a doublet of doublets, and two doublets. This contrasts sharply with the expected pattern for the 3,4-disubstituted this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound Compared to Experimental Data for an Isomer.

Nucleus Position in this compound (Predicted) Predicted Shift (ppm) Position in 2-Mercaptonicotinic Acid (Experimental) Experimental Shift (ppm) nih.gov
¹HH-2Singlet~8.5-8.7H-6 (dd)
¹HH-5Doublet~7.2-7.4H-4 (dd)
¹HH-6Doublet~8.2-8.4H-5 (dd)
¹H-COOHBroad Singlet>12.0-COOH
¹³CC=OC-7~168C=O
¹³CPyridine RingC2-C6~120-155Pyridine Ring

Note: Predicted values are based on standard substituent effects. Experimental data for the isomer 2-Mercaptonicotinic acid is from DMSO-d₆ solvent. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct information about its functional groups. nih.gov The spectra of this compound are characterized by vibrations of the carboxylic acid, thiol, and pyridine ring moieties.

In the IR spectrum, the carboxylic acid group gives rise to a very broad O-H stretching band, typically in the 2500-3300 cm⁻¹ region, which is characteristic of hydrogen-bonded dimers. spectroscopyonline.com The C=O stretching vibration is expected as a strong, sharp band around 1700 cm⁻¹. pressbooks.pub The C-O stretch and O-H bend are found in the 1400-1440 cm⁻¹ and 900-950 cm⁻¹ regions, respectively. The S-H stretching vibration of the thiol group is typically weak and appears in the 2550-2600 cm⁻¹ range. Vibrations associated with the pyridine ring (C-H, C=C, and C=N stretching) occur in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions.

Raman spectroscopy provides complementary information. While the O-H and C=O signals are present, Raman is often more effective for detecting the less polar S-H and S-S (if oxidation occurs) bonds and the symmetric vibrations of the pyridine ring. nih.gov The analysis of both IR and Raman spectra provides a robust confirmation of the functional groups present in the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
O-H StretchCarboxylic Acid (dimer)2500 - 3300Broad, Strong
C-H StretchAromatic3000 - 3100Medium
S-H StretchThiol2550 - 2600Weak
C=O StretchCarboxylic Acid1680 - 1720Strong
C=C, C=N StretchPyridine Ring1400 - 1610Medium-Strong
C-O Stretch / O-H BendCarboxylic Acid1210 - 1440Medium

Note: Expected ranges are based on established group frequencies from various sources. spectroscopyonline.compressbooks.pub

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. For this compound (molar mass: 155.18 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 155 under electron impact (EI) ionization.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Common fragmentation pathways for this compound are expected to involve the initial loss of small, stable neutral molecules or radicals from the substituent groups. Key expected fragmentation pathways include:

Loss of a hydroxyl radical: [M - OH]⁺ at m/z 138.

Loss of water: [M - H₂O]⁺ at m/z 137, potentially from the carboxyl group.

Loss of the carboxyl group: [M - COOH]⁺ at m/z 110.

Decarboxylation: [M - CO₂]⁺ at m/z 111.

Loss of the thiol group: [M - SH]⁺ at m/z 122.

Further fragmentation of the pyridine ring would lead to smaller charged fragments. Analysis of these pathways helps to confirm the connectivity of the functional groups to the aromatic ring. Data for the isomer 2-mercaptonicotinic acid shows major peaks at m/z 155, 137, 111, 109, and 83, which correspond to the molecular ion and subsequent losses of H₂O, CO₂, and other fragments, supporting these predicted pathways. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

m/z Value Proposed Fragment Lost Neutral/Radical
155[C₆H₅NO₂S]⁺(Molecular Ion)
138[C₆H₄NOS]⁺•OH
137[C₆H₃NOS]⁺H₂O
122[C₆H₄NO₂]⁺•SH
111[C₅H₅NS]⁺CO₂
110[C₅H₄NS]⁺•COOH
83[C₄H₃S]⁺ or [C₅H₅N-CO]⁺C₂H₂N, CO or Ring Fragments

Note: These are predicted fragmentation patterns based on the molecular structure and known fragmentation rules.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from its conjugated pyridine ring system.

The spectrum is expected to exhibit strong absorption bands corresponding to π→π* transitions associated with the aromatic system. These transitions typically occur at shorter wavelengths (higher energy). Additionally, weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are expected at longer wavelengths (lower energy). msu.edu The presence of the electron-donating -SH group and the electron-withdrawing -COOH group on the pyridine ring will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. The specific substitution pattern of this compound will result in a unique absorption profile, distinguishing it from its isomers. For related compounds like 2-mercaptonicotinic acid, strong absorption maxima have been observed in the 250-380 nm range, which is consistent with the expected electronic transitions. researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) and Transitions for this compound.

Predicted λ_max (nm) Molar Absorptivity (ε) Associated Electronic Transition
~210-230Highπ→π
~260-280Medium-Highπ→π
~320-360Low-Mediumn→π*

Note: Values are estimations based on the structure and data from related aromatic and heterocyclic compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The molecule possesses both strong hydrogen bond donors (-COOH, -SH) and acceptors (C=O, pyridine nitrogen). This facilitates the formation of an extensive network of intermolecular hydrogen bonds. A highly probable and dominant feature would be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules, a very common motif for carboxylic acids. rsc.org

Further intermolecular interactions are expected to define the supramolecular architecture. These could include hydrogen bonds between the pyridine nitrogen and the thiol or carboxylic acid protons of a neighboring molecule (N···H-S or N···H-O). The planar pyridine rings may also engage in π-π stacking interactions, further stabilizing the crystal packing. The interplay of these various non-covalent interactions dictates the final crystal structure. Studies on isomers like 2,2′-dithiodinicotinic acid hydrochloride monohydrate confirm the presence of extensive hydrogen bonding and layered structures, providing a model for the likely packing of this compound. iucr.org

Table 5: Predicted Solid-State Structural Features for this compound.

Structural Feature Prediction
Crystal SystemLikely Monoclinic or Orthorhombic
Dominant Supramolecular MotifCarboxylic Acid Dimer (R₂²(8) graph set)
Other Key InteractionsN···H-O Hydrogen Bonds, N···H-S Hydrogen Bonds, π-π Stacking
Expected Molecular FormLikely exists in the thiol-keto tautomeric form with potential for zwitterionic character

Note: These are predictions based on the common solid-state behavior of molecules with similar functional groups.

Reactivity and Derivatization Chemistry of 3 Mercaptoisonicotinic Acid

Thiol Group (-SH) Reactivity

The thiol group is a key center of reactivity in 3-mercaptoisonicotinic acid, participating in redox processes and a variety of nucleophilic and electrophilic reactions.

The thiol group of this compound can be readily oxidized to form disulfide bonds (-S-S-). This transformation is a cornerstone of thiol chemistry and can be achieved using a variety of oxidizing agents. The formation of symmetrical disulfides occurs when two molecules of the thiol are coupled. Additionally, unsymmetrical disulfides can be synthesized by reacting this compound with other thiols or their derivatives. For instance, new unsymmetrical monoterpenylhetaryl disulfides have been synthesized from heterocyclic disulfides and monoterpene thiols with yields ranging from 48–88%. nih.gov

The oxidation of thiols can proceed through various intermediates, with the initial product often being a sulfenic acid (R-SOH). nih.gov Studies on the oxidation of the related 2-mercaptonicotinic acid by potassium ferrate have shown that it is rapidly oxidized to the corresponding sulfenic acid within one second. researchgate.net The redox potential of a thiol-disulfide system is a measure of its tendency to be oxidized or reduced and is a critical parameter in understanding its biological and chemical reactivity. wikipedia.org The redox chemistry of thiols is fundamental to many biological processes, where the reversible formation of disulfide bonds in proteins is a key regulatory mechanism. nih.gov

Reactant 1Reactant 2Product TypeOxidizing Agent/ConditionsYield (%)Reference
Heterocyclic DisulfidesMonoterpene ThiolsUnsymmetrical DisulfidesNot specified48-88 nih.gov
2-Mercaptonicotinic AcidPotassium FerrateSulfenic AcidAqueous solutionRapid reaction researchgate.net
Thiol1-Chlorobenzotriazole, then another thiolUnsymmetrical DisulfideOne-pot sequenceNot specified organic-chemistry.org
ThiolHydrogen PeroxideDisulfideCatalytic iodide ion or iodineGood to excellent organic-chemistry.org

The sulfur atom of the thiol group in this compound is highly nucleophilic, particularly in its deprotonated thiolate form (R-S⁻). This nucleophilicity allows it to readily participate in nucleophilic substitution reactions with a variety of electrophiles. masterorganicchemistry.comlumenlearning.com For example, thiols can react with alkyl halides to form thioethers.

Conversely, upon oxidation to species such as sulfenic acids (R-SOH), the sulfur atom becomes electrophilic. These oxidized sulfur species can then react with nucleophiles. The reactivity of disulfides is also characterized by the lability of the S-S bond, which can be cleaved by both nucleophiles and electrophiles. nih.gov In the presence of thiophilic nucleophiles, disulfides act as electrophilic reagents, leading to the heterolytic cleavage of the S-S bond. nih.gov

Carboxylic Acid Group (-COOH) Transformations

The carboxylic acid group provides another avenue for the derivatization of this compound, primarily through reactions of esterification, amidation, and decarboxylation.

The carboxylic acid moiety can be converted into esters and amides, which is a common strategy for forming conjugates and modifying the properties of the parent molecule.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. rsc.org The reaction is reversible and often requires heating under reflux to proceed at a reasonable rate. Various metal salts have also been shown to be highly efficient catalysts for the esterification of biomass-derived levulinic acid, achieving high yields under microwave irradiation. rsc.org For instance, the synthesis of nicotinic acid ester compounds can be achieved in high yield, avoiding side reactions that occur with simple acid catalysis. google.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This reaction is fundamental in peptide synthesis and the creation of a wide range of biologically active molecules. Direct amidation can be challenging and often requires the use of coupling agents to activate the carboxylic acid. libretexts.org A solvent-free procedure using methoxysilanes as coupling agents has been developed for the formation of amides from carboxylic acids and amines in good to excellent yields. nih.gov Another approach involves the use of PPh₃–I₂ as a mediating agent, where the sequence of reagent addition is crucial for achieving high yields of the amide. asiaresearchnews.com

Reaction TypeReactantsReagents/ConditionsYield (%)Reference
EsterificationLevulinic Acid, MethanolAl₂(SO₄)₃, Microwave, 110°C, 10 min99.4 rsc.org
EsterificationLong-chain acids, Various alcoholsAmberlyst-16 catalystExcellent csic.es
AmidationCarboxylic Acid, AmineTetramethoxysilane, 120°C, 7h99 nih.gov
AmidationCarboxylic Acid, AminePPh₃, I₂, Triethylamine, then AmineHigh asiaresearchnews.com
AmidationNicotinic acidsBoc₂O, DMAPOHigh asiaresearchnews.com

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. This reaction often requires elevated temperatures and can be facilitated by the presence of a catalyst. sioc-journal.cn The ease of decarboxylation is influenced by the molecular structure. For instance, fatty acids with an electron-withdrawing group on the α-carbon undergo decarboxylation more readily. organic-chemistry.org

Pyridine (B92270) Nitrogen Reactivity

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. pharmaguideline.com This allows it to readily undergo a variety of reactions.

N-Protonation, Alkylation, and Acylation: The pyridine nitrogen can be protonated by acids to form pyridinium (B92312) salts. It can also be alkylated by reacting with alkyl halides and acylated by acyl halides or anhydrides. pharmaguideline.comabertay.ac.uk These reactions lead to the formation of quaternary pyridinium salts.

N-Oxidation: The electron-rich nitrogen atom is susceptible to oxidation, typically by peracids such as hydrogen peroxide, to form the corresponding pyridine N-oxide. pharmaguideline.comju.edu.jo Pyridine N-oxides are themselves useful intermediates as they can undergo electrophilic substitution more readily than the parent pyridine. abertay.ac.uk

The electronegative nitrogen atom withdraws electron density from the pyridine ring, making it electron-deficient compared to benzene. This deactivation makes electrophilic aromatic substitution on the pyridine ring difficult, often requiring harsh reaction conditions. pharmaguideline.comabertay.ac.uknih.gov However, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. libretexts.org

Quaternization and N-Oxidation Reactions

The nitrogen atom within the pyridine ring of this compound and its derivatives is susceptible to reactions with electrophiles, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the treatment of the pyridine derivative with alkylating agents. For instance, the reaction of chitosan (B1678972) with haloalkanes under alkaline conditions is a known method for direct quaternization. nih.gov Another approach involves reacting chitosan with aldehydes, followed by reduction and subsequent treatment with haloalkanes to yield quaternized chitosan. nih.gov Indirect quaternization methods introduce small molecules containing quaternary ammonium groups, such as glycidyl (B131873) trimethyl ammonium chloride, to the chitosan backbone. nih.gov While these examples focus on chitosan, the principles of direct and indirect quaternization are applicable to other pyridine-containing compounds like this compound.

N-oxidation is another key reaction involving the pyridine nitrogen. This reaction typically involves treating the pyridine derivative with an oxidizing agent, which introduces an oxygen atom onto the nitrogen, forming a pyridine-N-oxide. This functional group can influence the electronic properties and reactivity of the molecule. For example, the N-oxide of methyl 3-bromopicolinate has been synthesized. uliege.be Furthermore, N-oxides of nicotinic and isonicotinic acids have been used in the synthesis of lanthanide(III) complexes, highlighting the utility of this functionalization. cdnsciencepub.com

Protonation Equilibria and pH-Dependent Behavior

Studies on related mercaptonicotinic acids have provided insights into these complex equilibria. For instance, 2-mercaptonicotinic acid exhibits multiple acid-base equilibrium reactions. conicet.gov.ar Spectroscopic and potentiometric titrations have been employed to determine the pKa values associated with the deprotonation of the carboxylic acid and thiol groups, as well as the protonation of the pyridine nitrogen. conicet.gov.arresearchgate.net The pKa values for the carboxylic and thiol groups of 2-mercaptonicotinic acid have been reported from potentiometric titration data. researchgate.net

The pH of the solution also governs the tautomeric equilibrium between the thiol (-SH) and thione (=S) forms of mercaptopyridines. researchgate.net This pH-dependent behavior is crucial in various applications, as the reactivity and binding properties of the molecule can be tuned by adjusting the pH. For example, the formation of disulfide bonds in thiolated polymers derived from mercaptonicotinic acids can be pH-dependent. nih.govnih.gov However, some derivatives, like chitosan-6-mercaptonicotinic acid, have been developed to exhibit a more pH-independent reactivity of their thiol groups. nih.gov

The protonation state also affects the molecule's adsorption onto surfaces. For 2-mercaptonicotinic acid on a gold surface, the monolayer acquires a negative charge at pH values above the pKa of the carboxyl group due to its deprotonation. conicet.gov.ar At lower pH values, the pyridine nitrogen can become protonated, leading to a neutral or positively charged monolayer. conicet.gov.ar This change in surface charge can influence the orientation and binding of the molecule on the surface. conicet.gov.ar

Interactive Data Table: pKa Values of Related Mercaptonicotinic Acids

CompoundpKa1 (Group)pKa2 (Group)pKa3 (Group)MethodReference
2-Mercaptonicotinic acid0.88 (Pyridine N)5.8 (Carboxyl)8.8 (Thiol)Spectroscopic researchgate.net
2-Mercaptonicotinic acid-7.4 (Carboxyl)11.0 (Thiol)Potentiometric researchgate.net
2-Mercaptonicotinic acid on Au(111)~6.0 (Carboxyl)--Impedance Titration conicet.gov.ar

Cycloaddition and Condensation Reactions with this compound Derivatives

Derivatives of this compound can participate in cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic systems.

Cycloaddition Reactions:

1,3-dipolar cycloadditions are a powerful tool for constructing five-membered rings. wikipedia.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile. wikipedia.org While specific examples involving this compound derivatives as either the 1,3-dipole or the dipolarophile are not extensively documented in the provided search results, the general principles of cycloaddition reactions are well-established. wikipedia.orgfiveable.me For instance, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a widely used reaction to form 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The regioselectivity of these reactions is governed by both electronic and steric factors. wikipedia.org

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The carboxylic acid group of this compound is a key functional group for engaging in such reactions. For example, it can react with amines to form amides. This has been demonstrated in the derivatization of amphetamine and methamphetamine with 2-mercaptonicotinic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netoptica.org

Furthermore, the synthesis of thiazolo[5,4-c]pyridines has been achieved through the cyclization of 4-aminopyridine-3-thiol, a derivative conceptually related to this compound, with formic acid or acetic anhydride. researchgate.net This transformation represents an intramolecular condensation reaction. The Ullmann condensation has also been employed in the synthesis of complex heterocyclic systems starting from 2-mercaptonicotinic acid. clockss.org

Coordination Chemistry of 3 Mercaptoisonicotinic Acid As a Polyfunctional Ligand

Synthesis and Structural Elucidation of Metal Complexes

Lanthanide and Actinide Complexes

The coordination chemistry of mercapto-substituted nicotinic acids with f-block elements is an area of interest for applications in separation and materials science.

Lanthanide Complexes: Studies have been conducted on the synthesis and characterization of lanthanide complexes with the isomer 2-mercaptonicotinic acid (H₂mna). akjournals.comakjournals.com A series of fourteen complexes with the general formula Ln(Hmna)₃·nH₂O were synthesized, where n=2 for lighter lanthanides (La-Ho) and n=1 for heavier ones (Er-Lu). akjournals.comakjournals.com Infrared (IR) spectra indicated that the carboxylate groups of the ligand coordinate to the Ln(III) ions in a bidentate chelating fashion. akjournals.comakjournals.com Thermal analysis showed that these hydrated complexes first lose water molecules before the anhydrous compounds decompose to form lanthanide oxides. akjournals.com The molar specific heat capacities of these solid complexes, when plotted against the atomic numbers of the lanthanides, exhibit a "tripartite effect," suggesting a degree of covalent character in the Ln-ligand bond. akjournals.com

Actinide Complexes: Specific research detailing the complexation of 3-mercaptoisonicotinic acid with actinide elements was not found in the available literature. However, the broader field of actinide chemistry often explores ligands that can facilitate separation from lanthanides, a critical step in nuclear waste management. nih.govrsc.org Hydrophilic sulfonated bis-triazine (B1207110) ligands, for example, have shown high selectivity for Am(III) over Eu(III) by forming stable aqueous complexes. rsc.org The interaction is often driven by subtle differences in the covalent character of the actinide-ligand bond versus the more electrostatic lanthanide-ligand bond. osti.gov Given the soft sulfur donor and the nitrogen and oxygen sites in this compound, it could theoretically exhibit selective binding properties, but experimental verification is needed.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Diverse Topologies

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov The polyfunctional nature of mercaptonicotinic acids, with their thiol, carboxylate, and pyridyl nitrogen sites, makes them excellent candidates for building such extended structures. rsc.orgnih.govrsc.org

Different isomers of mercaptonicotinic acid have been successfully used to create CPs and MOFs with diverse structures and properties. For instance, 6-mercaptonicotinic acid (H6mna) and its disulfide dimer have been used to synthesize copper(I) coordination polymers. rsc.orgnih.govrsc.org These resulted in one-dimensional (1D) and two-dimensional (2D) structures, including a 2D polymer [Cu(6mna)]ₙ and a 1D channel-like structure [CuCl(H6mna)(H₂O)₀.₃₃]ₙ. rsc.orgnih.gov Similarly, iron-sulfur-based CPs have been synthesized using 6-mercaptonicotinic acid and 2-mercaptoisonicotinic acid , forming 1D chain motifs that further connect into 2D sheets or 3D networks. nih.gov Zinc(II) has been shown to form a 2D (4,4)-network with 6-mercaptonicotinic acid . nih.gov

Heterometallic MOFs have also been synthesized using 2-mercaptonicotinic acid (H₂mna) as a ligand to form hexanuclear silver(I) or copper(I) metalloligands, which are then linked by other metals like Zn(II), Cd(II), Ca(II), or Ba(II) to create complex 3D frameworks. researchgate.netiisc.ac.inresearchgate.net

Although no specific examples of CPs or MOFs constructed from This compound were identified in the search results, the demonstrated versatility of its isomers suggests that it would also be a viable ligand for creating novel framework materials with unique topologies.

Spectroscopic and Electrochemical Properties of Coordination Compounds

The electronic properties of coordination compounds derived from mercaptonicotinic acids are of significant interest for applications in sensing, catalysis, and electronics.

Coordination compounds of mercaptonicotinic acid isomers can exhibit interesting luminescence properties, which are often dependent on the metal center, the ligand's coordination mode, and the temperature. rsc.org

Copper(I) complexes with 6-mercaptonicotinic acid were found to be weakly emissive or non-emissive in the solid state at room temperature. rsc.org However, upon cooling to 77 K, they displayed fairly intense orange-red luminescence. rsc.org The emission is attributed to an interplay between metal-to-ligand charge-transfer (MLCT) and halide-to-metal charge transfer (XMCT) excited states, depending on the specific structure. rsc.org For example, the complex [Cu(6mna)]ₙ emits at 692 nm at low temperature, which is characteristic of an MLCT emission. rsc.org Heterometallic MOFs based on a [Cu₆(mna)₆]⁶⁻ cluster (using 2-mercaptonicotinic acid ) show strong red emission around 700 nm. researchgate.net

Lanthanide MOFs are particularly known for their sharp, characteristic emission bands. mdpi.comfrontiersin.org While specific luminescent complexes with this compound are not documented in the search results, lanthanide complexes with other carboxylate-containing ligands show that the ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits. frontiersin.orgsci-hub.se

Luminescence Properties of Coordination Polymers with Mercaptonicotinic Acid Isomers
CompoundIsomer UsedTemperatureEmission λₘₐₓ (nm)Proposed Origin of EmissionCitation
[Cu(6mna)]ₙ (CP1)6-mercaptonicotinic acid77 K692MLCT rsc.org
[CuCl(H6mna)(H₂O)₀.₃₃]ₙ (CP2)6-mercaptonicotinic acidRoom Temp620MLCT/XMCT rsc.org
[CuCl(H6mna)(H₂O)₀.₃₃]ₙ (CP2)6-mercaptonicotinic acid77 K622MLCT/XMCT rsc.org
{[Ca(H₂O)₆][Cu₆Ca₂(mna)₆(H₂O)₆]·6H₂O}ₙ2-mercaptonicotinic acidRoom Temp~700Photoluminescence researchgate.net

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful tools for studying the interfacial behavior of molecules, including self-assembled monolayers (SAMs) on electrode surfaces. nih.gov These methods can probe electron transfer processes and the ionization state of surface-confined groups. researchgate.netacs.org

Studies on SAMs of 2-mercaptonicotinic acid on gold electrodes have been reported. conicet.gov.ar CV and EIS measurements showed that the monolayer exhibits imperfect blocking behavior, suggesting the presence of pinholes or defects. conicet.gov.ar EIS, used as a faradaic impedance titration method in the presence of a [Fe(CN)₆]³⁻/⁴⁻ redox probe, allowed for the determination of the surface pKa of the carboxylic acid group. researchgate.netconicet.gov.ar For the 2-mercaptonicotinic acid SAM, the pKa was estimated, with the monolayer acquiring a negative charge at pH values above the pKa due to deprotonation of the carboxyl group. conicet.gov.ar

Similarly, a copper(II) coordination compound with 2-hydroxynicotinic acid was characterized using cyclic voltammetry and was shown to be an effective sensor for determining biologically active thiol substances like cysteine, with a linear response in the micromolar range. semanticscholar.org

Electrochemical Properties of Mercaptonicotinic Acid Isomers
Compound/SystemIsomer UsedTechniqueKey FindingCitation
Self-assembled monolayer on Au(111)2-mercaptonicotinic acidCV, EISReductive desorption at -0.76 V. Imperfect blocking behavior. conicet.gov.ar
Self-assembled monolayer on Au2-mercaptonicotinic acidEISDetermination of surface pKa via faradaic impedance titration. conicet.gov.ar
Self-assembled monolayer on Au6-mercaptonicotinic acidCV, EISInvestigation of the ionization of carboxyl groups. researchgate.net

Magnetic Behavior of this compound-Containing Coordination Materials

The magnetic properties of coordination materials are determined by the nature of the metal ions and the pathways for magnetic exchange interactions mediated by the bridging ligands. libretexts.org The presence of unpaired d or f electrons in metal complexes leads to magnetic behavior. libretexts.org

Coordination polymers constructed from mercaptonicotinic acid isomers and transition metals with unpaired electrons have shown interesting magnetic properties. nih.govnih.gov For example, iron(II) coordination polymers synthesized with 6-mercaptonicotinic acid and 2-mercaptoisonicotinic acid exhibit varied magnetic behaviors depending on their specific structures. nih.gov The complex [Fe(6-Hmna)₂] displays canted antiferromagnetic behavior with weak ferromagnetism, while [Fe₃(6-Hmna)₂(6-mna)₂] possesses short-range antiferromagnetic ordering. nih.gov Another complex, [Fe₂(6-mna)₂]·H₂O, behaves as a paramagnet with strong spin frustration. nih.gov

Manganese(II) complexes with 2-mercaptonicotinic acid have also been studied, and they exhibit antiferromagnetic interactions. nih.gov In a cobalt(II) polymer bridged by thiolate ligands, strong antiferromagnetic coupling was observed, attributed to the efficient superexchange through the Co-S lattice. rsc.org The magnetic behavior of chromium(III) coordination polymers can even be switched from antiferromagnetic to ferromagnetic by changing the ligand to modulate the Cr–S–Cr bond angle. osti.gov

While no specific magnetic data for This compound complexes were found, the results for its isomers demonstrate that this class of ligands is highly effective at mediating magnetic interactions between metal centers, suggesting that this compound could be used to construct novel magnetic materials.

Magnetic Properties of Coordination Polymers with Mercaptonicotinic Acid Isomers
CompoundIsomer UsedMetal IonMagnetic BehaviorCitation
[Fe(6-Hmna)₂]6-mercaptonicotinic acidFe(II)Canted antiferromagnetism, weak ferromagnetism nih.gov
[Fe₃(6-Hmna)₂(6-mna)₂]6-mercaptonicotinic acidFe(II)Short-range antiferromagnetic order nih.gov
[Fe₂(6-mna)₂]·H₂O6-mercaptonicotinic acidFe(II)Paramagnetic with spin frustration nih.gov
[Fe(2-mina)(H₂O)]2-mercaptoisonicotinic acidFe(II)Canted antiferromagnetism, weak ferromagnetism nih.gov
[Mn₂(NC₅H₃(S)(CO₂))₂(H₂O)₄]·4H₂O2-mercaptonicotinic acidMn(II)Antiferromagnetic interactions nih.gov

Theoretical and Computational Investigations of 3 Mercaptoisonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. frontiersin.org It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. nih.gov For molecules like the isomers of mercaptonicotinic acid, calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311G++(d,p). nih.govresearchgate.net

This process yields crucial data on the molecule's structural parameters. The optimization of the geometry of 2-mercaptonicotinic acid, an isomer of 3-mercaptoisonicotinic acid, confirms a planar configuration for the molecule, which is important for its interaction with flat surfaces. frontiersin.orgfrontiersin.org The resulting bond lengths, bond angles, and dihedral angles provide a complete three-dimensional picture of the molecule's most stable conformation.

ParameterDescriptionTypical Output
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.e.g., C-C, C-N, C-S, S-H, O-H (in Ångströms)
Bond Angles The angle formed between three connected atoms.e.g., C-N-C, C-C-S, C-O-H (in Degrees)
Dihedral Angles The angle between two intersecting planes, defining molecular conformation.e.g., C-C-S-H (in Degrees)
Total Energy The total electronic energy of the molecule in its optimized state.In Hartrees or eV

This table describes the typical output of a DFT geometry optimization calculation. Specific values for this compound require a dedicated computational study.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. frontiersin.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com A low HOMO-LUMO energy gap (ΔE) suggests high chemical reactivity and low kinetic stability. irjweb.com

These parameters, along with related electronic descriptors, have been calculated for 2-mercaptonicotinic acid (2-MNA), providing a strong model for understanding the properties of the 3-mercapto isomer. researchgate.netfrontiersin.org A higher HOMO energy indicates a stronger tendency to donate electrons, which is a key trait for effective corrosion inhibitors that bind to metal surfaces. mdpi.com The negative value of the HOMO energy is also indicative of physical adsorption. frontiersin.org

ParameterDefinitionValue for 2-Mercaptonicotinic Acid (eV)Reference
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.44 frontiersin.org
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.98 frontiersin.org
Energy Gap (ΔE) E(LUMO) - E(HOMO)4.46 frontiersin.org
Ionization Potential (I) Energy required to remove an electron (≈ -E(HOMO))9.13 researchgate.net
Electron Affinity (A) Energy released when an electron is added (≈ -E(LUMO))6.11 researchgate.net
Chemical Hardness (η) Resistance to charge transfer (≈ ΔE / 2)1.51 researchgate.net
Chemical Softness (S) Inverse of hardness (1/η)0.662 researchgate.net
Chemical Potential (μ) Escaping tendency of electrons (≈ (E(HOMO)+E(LUMO))/2)-7.62 researchgate.net
Electrophilicity Index (ω) Capacity to accept electrons (μ²/2η)7.62 researchgate.net

This interactive table presents calculated quantum chemical parameters for 2-mercaptonicotinic acid, which serves as a reference for the this compound isomer.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. avogadro.cc Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netwuxiapptec.com

For isomers like 2-mercaptonicotinic acid, MEP maps show that the most negative potential is concentrated around the nitrogen, oxygen, and sulfur atoms. frontiersin.org This indicates that these heteroatoms are the primary sites for interaction with electrophiles, such as metal cations on a surface. This electron-rich nature is a key factor in the molecule's ability to adsorb onto surfaces and act as a corrosion inhibitor or a linker in coordination polymers. frontiersin.orgfrontiersin.org

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. maplesoft.com These simulations allow for the investigation of complex processes like the adsorption of a molecule onto a surface, providing insights into intermolecular forces and binding stability. uni-halle.deillinois.edu

In the context of corrosion inhibition, simulations are used to model the interaction between the inhibitor molecule and a metal surface, such as iron (Fe). frontiersin.org Monte Carlo simulations, a related technique, have been used to study the adsorption of 2-mercaptonicotinic acid on Fe(111) and Fe₂O₃(111) surfaces. nih.gov The calculations reveal large, negative adsorption energies, indicating a strong and spontaneous interaction. This suggests the formation of a stable protective layer on the metal surface via chemical adsorption (chemisorption). frontiersin.org The simulations also show that the molecule adsorbs in a planar fashion, maximizing its contact with the surface. frontiersin.org

AdsorbateSurfaceMediumAdsorption Energy (kcal/mol)Reference
2-Mercaptonicotinic Acid Fe(111)Vacuum-98.92 frontiersin.org
2-Mercaptonicotinic Acid Fe₂O₃(111)Vacuum-109.46 frontiersin.org
Protonated 2-MNA Fe(111)Water-254.99 frontiersin.org
Protonated 2-MNA Fe₂O₃(111)Water-193.30 frontiersin.org

This interactive table displays the calculated adsorption energies for 2-mercaptonicotinic acid on iron surfaces, demonstrating its strong binding affinity.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry is not only for analysis but also for design. frontiersin.org By understanding the structure-property relationships of a parent molecule like this compound, researchers can rationally design new derivatives with enhanced properties. For instance, if the goal is to create a better corrosion inhibitor, one could computationally screen derivatives with different functional groups attached to the pyridine (B92270) ring.

The process involves:

Proposing a new structure: A derivative is designed in silico, for example, by adding an electron-donating group.

Quantum Chemical Calculation: DFT calculations are run to determine the new molecule's electronic properties (HOMO/LUMO energies, etc.).

Performance Prediction: The theoretical parameters are used to predict performance. A derivative with a higher HOMO energy and stronger predicted adsorption energy would be a candidate for a more effective inhibitor. mdpi.com

Synthesis and Testing: Only the most promising candidates identified through this computational screening are then synthesized and tested experimentally, saving significant time and resources.

This approach allows for the targeted development of novel molecules for various applications, from materials science to pharmaceuticals. mdpi.comnih.gov

Correlation between Theoretical Parameters and Experimental Observations

A critical aspect of computational chemistry is the validation of its predictions against real-world experimental data. researchgate.net Strong correlations between theoretical parameters and observed outcomes build confidence in the computational models.

In the study of corrosion inhibitors, a clear link has been established between quantum chemical parameters and inhibition efficiency. mdpi.comnih.gov For example, a comparative study between 2-mercaptonicotinic acid (2-MNA) and another inhibitor, 4-methyl-4H-1,2,4-triazole-3-thiol (4MT), showed that 2-MNA has a higher experimentally determined inhibition efficiency. frontiersin.org This observation correlates directly with theoretical findings:

Higher E(HOMO): 2-MNA has a higher HOMO energy than 4MT, indicating a greater ability to donate electrons to the vacant d-orbitals of the iron atoms. frontiersin.org

Smaller Energy Gap: 2-MNA has a smaller HOMO-LUMO energy gap, suggesting higher reactivity towards the metal surface. frontiersin.org

Stronger Adsorption: Simulation results show that 2-MNA has a more negative (stronger) adsorption energy on the iron surface compared to 4MT. frontiersin.org

This strong agreement between theory and experiment confirms that the presence of the pyridine nitrogen, the carboxyl group, and the sulfur atom, all interacting in a planar geometry, contributes to the superior performance of mercaptonicotinic acid isomers. frontiersin.org This synergy validates the use of computational models to predict and explain the chemical behavior of this compound and its derivatives.

Analytical Methodologies for the Detection and Quantification of 3 Mercaptoisonicotinic Acid and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 3-mercaptoisonicotinic acid, providing high-resolution separation from complex matrices. Gas chromatography and high-performance liquid chromatography are the most prominently used methods.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the polar nature of this compound, containing both a carboxylic acid and a thiol group, derivatization is an essential step to increase its volatility and improve its chromatographic behavior. sigmaaldrich.comresearchgate.net This process involves the chemical modification of the polar functional groups to form less polar and more volatile derivatives. jfda-online.com

Common derivatization strategies that would be applicable to this compound include silylation and acylation. sigmaaldrich.comjfda-online.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with active hydrogens in hydroxyl, thiol, and amine groups to form more stable and volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Acylation, using reagents like acetic anhydride, can also be employed to derivatize the thiol and any potential amino groups, producing characteristic mass shifts that are useful for MS detection. mdpi.com The derivatized analyte can then be separated on a suitable GC column, often a non-polar or medium-polarity column, and detected with high sensitivity and selectivity by the mass spectrometer. The resulting mass spectra provide structural information that aids in the unequivocal identification of the compound. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Polar Analytes

Derivatization ReagentAbbreviationTarget Functional GroupsDerivative FormedKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH2, -SHTrimethylsilyl (TMS)Common, effective for many functional groups
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA-OH, -COOH, -NH2, -SHtert-Butyldimethylsilyl (TBDMS)Forms more stable derivatives, less moisture sensitive
Acetic Anhydride-OH, -NH2, -SHAcetylCan be used for in-situ derivatization
Pentafluoropropionic AnhydridePFPA-OH, -NH2PentafluoropropionylEnhances detectability with electron capture detectors

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

To achieve optimal separation and peak shape, the pH of the mobile phase is often controlled using buffers. elementlabsolutions.com For acidic analytes like this compound, an acidic mobile phase is generally used to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks. sielc.com Various detection modes can be coupled with HPLC for the analysis of this compound. A UV-Vis detector is commonly used, as the pyridine (B92270) ring in the molecule absorbs UV light. sielc.com For higher sensitivity and selectivity, a mass spectrometer can be used as a detector (LC-MS), providing both retention time and mass-to-charge ratio information for confident identification and quantification. Fluorescence detection can also be employed, potentially after pre-column or post-column derivatization with a fluorescent tag to enhance sensitivity. nih.gov

Table 2: HPLC Parameters for the Analysis of Related Nicotinic Acid Derivatives

ParameterIsonicotinic Acid Analysis sielc.com6-Chloronicotinic Acid Analysis researchgate.netGeneral Phenolic Acid Analysis nih.gov
Column Primesep 100 (mixed-mode)Daisopak® SP-200-3-C1-PWaters Sunfire™ C18 (reversed-phase)
Mobile Phase Acetonitrile, Water, Sulfuric Acid100% Water (isocratic)Methanol, Acetic Acid in Water (gradient)
Detection UV at 200 nmPhotodiode Array (223 and 269 nm)Diode Array Detector (210, 280, 360 nm)
Flow Rate 1.0 mL/minNot specified0.5 mL/min
Run Time Not specified< 6 min60 min

Electrochemical Sensing Platforms

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of various analytes. For this compound, the development of such sensors can be guided by research on structurally similar compounds like 6-mercaptonicotinic acid. These molecules can form self-assembled monolayers (SAMs) on gold electrode surfaces. researchgate.net The thiol group of the mercaptonicotinic acid provides a strong anchoring point to the gold surface, while the pyridine ring and carboxylic acid group can be oriented towards the solution. researchgate.net

These SAM-modified electrodes can be used for the detection of analytes through various electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry. The presence of the analyte can induce changes in the electrochemical response of a redox probe in the solution or can be directly detected if it is electroactive. researchgate.net The selectivity of these sensors can be tuned by modifying the properties of the SAM, such as the surface charge, which can be controlled by the pH of the solution. researchgate.net For instance, a negatively charged SAM at a certain pH can facilitate the detection of positively charged analytes through electrostatic interactions. researchgate.net

Advanced Spectroscopic Analytical Approaches

Advanced spectroscopic techniques provide high sensitivity and molecular specificity, making them valuable tools for the analysis of this compound.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on nanostructured metal surfaces, typically gold or silver. mdpi.comnih.gov The SERS signal is significantly enhanced compared to conventional Raman spectroscopy, allowing for the detection of trace amounts of analytes. mdpi.com

The analysis of this compound by SERS would be analogous to that of 2-mercaptonicotinic acid. conicet.gov.ar The molecule can be adsorbed onto a SERS-active substrate, such as colloidal gold or silver nanoparticles, through the thiol group. conicet.gov.arnih.gov The resulting SERS spectrum would exhibit characteristic bands corresponding to the vibrational modes of the pyridine ring and the carboxylic acid group, providing a molecular fingerprint for identification. conicet.gov.ar Furthermore, SERS can be used for quantitative analysis by correlating the intensity of specific SERS bands with the concentration of the analyte. optica.org In some applications, 2-mercaptonicotinic acid has been used as a derivatizing agent to enable the SERS detection of other molecules, highlighting the utility of this class of compounds in SERS-based analytical methods. optica.org

Table 3: SERS Detection of Amphetamine and Methamphetamine after Derivatization with 2-Mercaptonicotinic Acid optica.org

AnalyteDerivatizing AgentCoupling ReagentFormed AmideDetection Limit
Amphetamine2-Mercaptonicotinic acid (2-MNA)Dicyclohexylcarbodiimide (DCC)AMNA19 ppm
Methamphetamine2-Mercaptonicotinic acid (2-MNA)Dicyclohexylcarbodiimide (DCC)MMNA17 ppm

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunochemical technique. While the development of an ELISA specifically for this compound has not been widely reported, the principles can be inferred from the development of ELISAs for heavy metals using conjugates of 6-mercaptonicotinic acid. researchgate.netnih.gov

In this approach, 6-mercaptonicotinic acid acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). nih.govtandfonline.com The conjugate is then used to immunize animals to produce monoclonal or polyclonal antibodies that specifically recognize the hapten-metal complex. researchgate.netnih.gov A competitive ELISA format is typically employed, where the analyte in the sample competes with a labeled antigen for binding to a limited amount of antibody. mdpi.com The signal generated is inversely proportional to the concentration of the analyte in the sample. This methodology has been successfully applied to the detection of mercury(II) ions in various samples with high sensitivity and specificity. researchgate.net

Table 4: Performance of an ELISA for Hg2+ using a 6-Mercaptonicotinic Acid-based Immunogen researchgate.net

ParameterValue
Analyte Hg2+
Hapten 6-Mercaptonicotinic acid (MNA)
Assay Format Indirect Competitive ELISA
Concentration Range 0.1–100 ng/mL
IC50 1.12 ng/mL
Limit of Detection (LOD) 0.08 ng/mL
Cross-reactivity Low with other metal ions

Colorimetric Assays (e.g., gold nanoparticles functionalized with 6-mercaptonicotinic acid)

While the direct colorimetric assay for this compound is not widely documented, the principles of colorimetric detection have been applied using this compound as a functionalizing agent for nanoparticle-based sensors. Specifically, gold nanoparticles (AuNPs) have been multifunctionalized with 3-mercaptonicotinic acid and 4-aminobenzo-18-crown-6 to create a colorimetric sensor for the detection of various metal ions. rsc.orgresearchgate.net

The fundamental principle of this assay is the aggregation of the functionalized AuNPs in the presence of the target analyte. In a dispersed state, the AuNPs solution typically appears red. When the target ion is introduced, it induces the aggregation of the nanoparticles. This aggregation is facilitated by the coordination bonds formed between the target ion and the functionalizing ligands on the AuNPs surface—in this case, the carboxyl group of 3-mercaptonicotinic acid and the oxygen atoms in the crown ether cavity. rsc.orgresearchgate.net This nanoparticle aggregation alters the surface plasmon resonance (SPR) properties of the AuNPs, resulting in a distinct color change from red to blue or violet, which can be observed with the naked eye and quantified using a UV-Vis spectrophotometer. rsc.orgresearchgate.nettandfonline.com The change in the absorbance ratio at two different wavelengths (e.g., A620/A523 nm) is then correlated with the concentration of the analyte. rsc.org

In these documented applications, the sensor was developed for the simple and rapid detection of ions such as Barium (Ba²⁺), Cadmium (Cd²⁺), and Lead (Pb²⁺), rather than for the quantification of this compound itself. rsc.orgresearchgate.net

Method Validation and Application in Complex Biological and Environmental Matrices

The validation of any analytical method is crucial to demonstrate its suitability for the intended purpose. europa.eu General guidelines from regulatory bodies like the International Council for Harmonisation (ICH) outline key validation parameters that must be assessed. europa.eu These include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). europa.euiosrphr.org

Method Validation Parameters

For the colorimetric sensor utilizing gold nanoparticles functionalized with 3-mercaptonicotinic acid and 4-aminobenzo-18-crown-6, the method was validated for the detection of specific metal ions. rsc.org The validation demonstrated the method's performance through the following parameters:

Linearity: A good linear relationship was established between the absorbance ratio and the concentration of the target metal ions. For Ba²⁺, Cd²⁺, and Pb²⁺, the correlation coefficients (R²) were 0.9984, 0.9917, and 0.9934, respectively, indicating a strong correlation. rsc.orgresearchgate.net

Limit of Detection (LOD): The LOD, determined by the naked eye, for the detection of Ba²⁺ and Cd²⁺ was 20 nM, and for Pb²⁺ it was 50 nM. rsc.orgresearchgate.net Another study on a colorimetric assay for Pb²⁺ using orange peel extract-synthesized AuNPs reported an LOD of 0.05 µM. mdpi.com

Accuracy and Precision: Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. europa.euiosrphr.org Precision is evaluated through repeatability and intermediate precision, often expressed as the relative standard deviation (RSD). iosrphr.org For an assay detecting sulfonamides in water samples using a different type of functionalized microsphere, the RSDs were between 1.4% and 12.3%. rsc.org

Specificity/Selectivity: The method's ability to assess the analyte in the presence of other components is critical. The colorimetric sensor for metal ions showed high selectivity for Ba²⁺, Cd²⁺, and Pb²⁺ over other potentially interfering ions. rsc.org

The table below summarizes the performance characteristics of a colorimetric sensor using AuNPs functionalized with 3-mercaptonicotinic acid for the detection of heavy metal ions. rsc.org

ParameterBarium (Ba²⁺)Cadmium (Cd²⁺)Lead (Pb²⁺)
Linearity (R²) 0.99840.99170.9934
Limit of Detection (LOD) 20 nM20 nM50 nM

Application in Complex Matrices

A significant challenge in analytical chemistry is the application of methods to complex biological and environmental samples, where the matrix itself can interfere with the analysis. shimadzu.com There is limited information available on the detection of this compound or its metabolites in such matrices.

However, the analytical methods that employ 3-mercaptonicotinic acid as a functionalizing agent have been successfully applied to real-world samples. The colorimetric sensor for Ba²⁺, Cd²⁺, and Pb²⁺ was effectively used for the detection of these ions in environmental water samples. rsc.org Similarly, other nanoparticle-based colorimetric assays have demonstrated applicability in various complex matrices. For instance, a method for detecting Cr³⁺ was tested in liquid milk, milk powder, and lake water, yielding satisfactory recovery rates between 93.5% and 114%. researchgate.net An assay for sulfonamides in environmental water samples showed average recoveries ranging from 86.3% to 99.7%. rsc.org These examples underscore the potential of such nanoparticle-based systems for monitoring analytes in complex environmental and food matrices.

The table below shows recovery data for a similar colorimetric assay used to detect Cr³⁺ in various sample matrices. researchgate.net

Sample MatrixSpiked Concentration (μM)Found Concentration (μM)Recovery (%)RSD (%) (n=3)
Liquid Milk 20.020.21013.2
50.051.3102.62.8
80.081.0101.32.5
Milk Powder 20.022.81144.1
50.052.6105.23.5
80.083.4104.33.1
Lake Water 20.018.793.54.5
50.048.697.23.8
80.076.996.13.3

Conclusion and Future Research Perspectives

Synthesis and Application Trends of 3-Mercaptoisonicotinic Acid in Chemical Research

The primary trend in the utilization of this compound is its role as a multifunctional organic linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). sci-hub.se These materials are constructed by linking metal ions or clusters with organic ligands like this compound. Researchers are increasingly moving from simple diffusion techniques to more controlled methods like hydrothermal and solvothermal synthesis, which allow for the creation of crystalline materials with specific structures and properties, although sometimes suffering from low yields. sci-hub.se

A significant application trend is the development of luminescent coordination polymers. sci-hub.se By carefully selecting the metal cation (such as d10 metals like Zinc and Cadmium or rare-earth metals) and designing the organic ligand, scientists can create CPs that exhibit tunable luminescence. sci-hub.semdpi.com These luminescent CPs are being heavily investigated for their potential in chemical sensing, capable of detecting metal ions, organic solvents, and explosives through changes in their emission spectra. sci-hub.se

Another major application is in the field of materials science, where the compound and its isomers are used to create CPs with interesting optical and electrical properties. rsc.org For example, copper(I) coordination polymers synthesized with mercaptonicotinic acid ligands have demonstrated semiconductive behavior, opening avenues for their use in electronic materials. rsc.orgbldpharm.com Furthermore, the compound serves as a precursor in the synthesis of more complex heterocyclic systems, such as thiazolo[5,4-c]pyridines, through multi-step organic reactions. researchgate.net

Table 1. Synthesis and Application Trends of this compound
Trend AreaDescriptionKey FindingsExample Application
Coordination Polymers (CPs)Use as a multifunctional ligand to link metal ions, often via hydrothermal or solvothermal synthesis. sci-hub.seCreates crystalline structures with unique properties based on the metal-ligand combination. sci-hub.seDevelopment of luminescent CPs for chemical sensing. sci-hub.se
Functional MaterialsSynthesis of materials with specific optical and electrical characteristics. rsc.orgCopper(I)-based CPs exhibit semiconductive properties. rsc.orgPotential use in electronic components and optical materials. rsc.orgbldpharm.com
Heterocyclic SynthesisUsed as a starting material or intermediate for creating more complex molecules. researchgate.netEnables the synthesis of fused ring systems like thiazolo[5,4-c]pyridines. researchgate.netBuilding blocks for novel organic compounds.
Biopolymer ModificationCovalent attachment to biopolymers like chitosan (B1678972) to enhance their properties. nih.govacs.orgCreates thiolated chitosans with pH-independent reactivity and in-situ gelling properties. acs.orgresearchgate.netAdvanced polymers for mucoadhesive formulations. acs.org

Identification of Emerging Research Areas and Unexplored Properties

Emerging research is focused on leveraging the unique chemical handles of this compound for more sophisticated applications. One promising area is its use in surface-enhanced Raman spectroscopy (SERS). mdpi.com The thiol group can anchor the molecule to metal nanoparticle surfaces, and the entire molecule can be used as a chemical derivatization agent to enable the SERS detection of other molecules, such as amphetamines. mdpi.com

The design of heterometallic CPs represents another frontier. By using pre-formed metal-thiolate clusters as "metalloligands," researchers can construct complex two- and three-dimensional frameworks with different metal ions. acs.org For instance, hexanuclear copper and silver clusters based on mercaptonicotinic acid have been used to build extended assemblies, with the final structure being highly sensitive to minor changes in synthetic conditions. acs.org This points toward the unexplored potential of creating materials with highly specific topologies (e.g., pcu, sql) for applications in catalysis or gas storage. acs.org

Furthermore, the full potential of its electrical properties remains largely unexplored. While initial studies have confirmed the semiconductive nature of some CPs derived from it, a systematic investigation into how different metals, coordination modes, and crystal packing affect conductivity could lead to the development of novel molecule-based electronic materials. rsc.org The study of its electrochemical behavior and surface chemistry on electrodes also presents an opportunity to understand and control its function in electrocatalysis or sensor interfaces. acs.org

Table 2. Emerging Research Areas for this compound
Research AreaDescription of Property/ApplicationPotential Impact
Surface-Enhanced Raman Spectroscopy (SERS)Use as a derivatizing agent to bind target analytes and enhance their Raman signal on metal surfaces. mdpi.comHighly sensitive detection of molecules that do not typically give a strong SERS signal. mdpi.com
Heterometallic FrameworksConstruction of 2D and 3D coordination polymers containing multiple, distinct metal centers using mercaptonicotinic acid ligands. acs.orgCreation of materials with precisely controlled structures for advanced catalysis or separation. acs.org
Molecular ElectronicsInvestigation of the semiconductive properties of its coordination polymers. rsc.orgDevelopment of new types of semiconducting materials for electronic devices. rsc.org
ElectrocatalysisStudy of its potential-dependent surface chemistry on electrode materials like platinum. acs.orgDesigning new catalysts for electrochemical reactions.

Interdisciplinary Collaborations for Translational Research and Innovation

The distinct properties of this compound and its derivatives make it a prime candidate for interdisciplinary research, bridging pure chemistry with applied sciences. A prominent example is its use in biomedical and pharmaceutical science. Researchers have synthesized mercaptonicotinic acid-activated thiolated chitosan, a novel biopolymer designed to enhance the oral delivery of peptides. nih.gov This work combines organic synthesis, polymer chemistry, and pharmaceutical formulation to address challenges in drug delivery by creating materials that can open cellular tight junctions. nih.gov

Collaborations between inorganic chemists and materials scientists are driving innovation in functional materials. The synthesis of coordination polymers with specific luminescent or electrical properties requires expertise in both molecular design and solid-state characterization. sci-hub.sersc.org These collaborations are essential for developing the next generation of sensors, where CPs based on mercaptonicotinic acid ligands can detect specific ions like Fe³⁺ or Cr₂O₇²⁻ in water, a task relevant to environmental science and analytical chemistry. mdpi.com

Furthermore, the application of its derivatives in SERS brings together synthetic chemistry, analytical chemistry, and nanotechnology. mdpi.com Developing effective SERS substrates involves synthesizing and stabilizing metal nanoparticles, functionalizing their surfaces with a linker like mercaptonicotinic acid, and applying the system to detect trace amounts of specific analytes, which is crucial for environmental monitoring and forensic science. mdpi.com

Table 3. Interdisciplinary Applications of this compound
Interdisciplinary FieldApplicationResearch Goal
Pharmaceutical Science / Biomedical EngineeringModification of chitosan to create novel thiomers. nih.govacs.orgTo enhance the properties of biopolymers for applications like mucoadhesive formulations and oral peptide delivery. nih.govacs.org
Materials Science / Analytical ChemistryDevelopment of luminescent coordination polymers (LCPs). sci-hub.seTo create highly selective and sensitive sensors for detecting metal ions, solvents, and explosives. sci-hub.semdpi.com
Nanotechnology / Environmental ScienceUse as a linker molecule in Surface-Enhanced Raman Spectroscopy (SERS). mdpi.comTo enable the ultra-sensitive detection of environmental pollutants and other target molecules. mdpi.com
Electrochemistry / Surface ScienceStudying the potential-dependent adsorption and reaction on metal electrode surfaces. acs.orgTo understand and develop new interfaces for sensors and electrocatalytic systems. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-Mercaptoisonicotinic acid, and how can researchers ensure reproducibility?

  • Methodology : Synthesis typically involves thiolation of isonicotinic acid derivatives via nucleophilic substitution or coupling reactions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst) in detail and cross-validate results using multiple techniques. Include spectral data in the main text for key compounds, with extended datasets in supplementary materials .
  • Reproducibility : Follow guidelines for experimental reporting, such as specifying reagent sources, purity, and instrumentation parameters. Adhere to IUPAC naming conventions and provide full physicochemical properties (melting point, solubility) for novel derivatives .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound in solution?

  • Methodology : Use HPLC with UV detection to monitor degradation products over time. Pair this with differential scanning calorimetry (DSC) to study thermal stability. For thiol-group reactivity, employ Ellman’s assay to quantify free sulfhydryl content. Stability studies should include pH variations (e.g., 2.0–9.0) and temperature-controlled environments (4°C–40°C) to simulate storage conditions .
  • Data Validation : Compare results against certified reference standards and validate methods using spike-recovery experiments. Ensure raw data is archived in permanent, accessible formats .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature data regarding the reactivity of this compound in crosslinking applications?

  • Methodology : Conduct controlled experiments to isolate variables (e.g., pH, oxidizing agents). Use kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates under differing conditions. Validate findings by replicating prior studies with strict adherence to reported protocols, and perform meta-analyses of existing data to identify methodological inconsistencies .
  • Statistical Analysis : Apply multivariate regression to assess the impact of experimental parameters. Publish negative results to clarify boundary conditions for reactivity .

Q. What strategies are recommended for investigating the role of this compound in modulating enzyme activity, and how can hypotheses be tested rigorously?

  • Experimental Design : Use a PICO(T) framework to define the population (e.g., specific enzymes), intervention (concentration ranges of the compound), and outcomes (kinetic parameters like KmK_m and VmaxV_{max}). Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinities. Include positive/negative controls (e.g., known inhibitors) and validate results across independent replicates .
  • Ethical Considerations : Ensure compliance with biosafety protocols when handling biological materials, and disclose all conflicts of interest in publications .

Q. How should researchers design studies to evaluate the stability of this compound in biological matrices, such as plasma or tissue homogenates?

  • Methodology : Simulate in vivo conditions by spiking the compound into relevant matrices and analyzing degradation over time using LC-MS/MS. Include stabilizers (e.g., EDTA for metal chelation) to assess their protective effects. Use a factorial design to test interactions between temperature, matrix composition, and storage duration .
  • Data Reporting : Provide chromatograms, calibration curves, and limits of detection/quantification. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Q. What approaches are suitable for comparative studies of this compound and its structural analogs in drug delivery systems?

  • Methodology : Perform molecular docking simulations to predict binding interactions with target proteins. Synthesize analogs with modified thiol or carboxyl groups and compare their encapsulation efficiency in nanocarriers using dynamic light scattering (DLS) and in vitro release assays. Apply FINER criteria to ensure the research question is Feasible, Interesting, Novel, Ethical, and Relevant .
  • Statistical Rigor : Use ANOVA with post-hoc tests to evaluate differences between analogs. Report effect sizes and confidence intervals to contextualize findings .

Methodological Resources

  • Data Collection : Follow institutional guidelines for maintaining lab notebooks and electronic records. Use electronic lab notebooks (ELNs) for real-time data entry and audit trails .
  • Literature Review : Prioritize primary sources and avoid citing retracted papers unless for critical analysis. Use citation management tools (e.g., Zotero) to track references and ensure accurate attribution .
  • Ethical Reporting : Disclose all funding sources and adhere to journal-specific policies on data availability and authorship criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.